(11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE
Overview
Description
(11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is a complex organic compound belonging to the class of indenoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylquinoline with indan-1,3-dione under acidic conditions, followed by cyclization and subsequent functionalization with phenylamine. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the indenoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free reactions, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper, iron
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted indenoquinoline compounds .
Scientific Research Applications
Chemistry
In chemistry, (11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound has shown potential as a bioactive molecule with applications in drug discovery. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicine, this compound derivatives are being investigated as potential therapeutic agents. Their ability to interact with specific biological targets makes them promising candidates for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of (11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one
- 11,11-Diphenyl-11H-indeno[1,2-b]quinoxaline
- (11Z)-N-Cyclohexyl-2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-imine
Uniqueness
Compared to similar compounds, (11Z)-2,6-DIMETHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE stands out due to its unique structural features and versatile reactivity
Properties
IUPAC Name |
2,6-dimethyl-N-phenylindeno[1,2-b]quinolin-11-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-15-11-12-19-20(13-15)24(25-18-9-4-3-5-10-18)21-14-17-8-6-7-16(2)22(17)26-23(19)21/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGFWAIAIMBYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=NC4=C(C=CC=C4C=C3C2=NC5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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